molecular formula C12H18ClNO2 B590935 4-methoxy-N,N-Dimethylcathinone (hydrochloride) CAS No. 1089307-23-2

4-methoxy-N,N-Dimethylcathinone (hydrochloride)

Cat. No.: B590935
CAS No.: 1089307-23-2
M. Wt: 243.73 g/mol
InChI Key: JAYJRDVVNSUBJQ-UHFFFAOYSA-N
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Description

4-methoxy-N,N-Dimethylcathinone (hydrochloride): is a synthetic cathinone, a class of compounds structurally related to the naturally occurring stimulant cathinone found in the khat plant. This compound is known for its psychoactive properties and is often used as an analytical reference standard in forensic and toxicological studies .

Scientific Research Applications

Chemistry: 4-methoxy-N,N-Dimethylcathinone (hydrochloride) is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones in forensic samples.

Biology: In biological research, this compound is studied for its effects on neurotransmitter systems, particularly its interaction with dopamine and serotonin transporters.

Medicine: While not used therapeutically, it is studied for its potential effects on the central nervous system and its similarity to other psychoactive substances.

Industry: In the industrial sector, it is used in the development of analytical methods and the calibration of instruments for the detection of synthetic cathinones .

Safety and Hazards

4-methoxy-N,N-Dimethylcathinone (hydrochloride) is not intended for human or veterinary use . Its use as a recreational drug and its toxicity have been reported .

Mechanism of Action

Target of Action

4-methoxy-N,N-Dimethylcathinone (hydrochloride), also known as DR3CC47DAT , is a substituted cathinone . Cathinones are a sub-category of amphetamines, which act primarily as central nervous system stimulants. They target the monoamine transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT) .

Mode of Action

The compound interacts with its targets by promoting monoamine release via DAT over SERT . This interaction leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in prolonged signal transmission.

Biochemical Pathways

It is known that cathinones generally affect the monoaminergic system, influencing the reuptake of dopamine, serotonin, and norepinephrine . This leads to an accumulation of these neurotransmitters in the brain, causing increased neuronal activity.

Pharmacokinetics

It is structurally related to methedrone, a psychoactive compound that has been reported to be metabolized via n-demethylation, reduction of the β-ketone group, and hydroxylation of the 3′- or 4′-methyl group of the phenyl ring . These metabolic processes can affect the bioavailability of the compound.

Result of Action

It is known that the compound has psychoactive actions, similar to other cathinones . The increase in neurotransmitter levels in the brain can lead to heightened alertness, increased energy, elevated mood, and potential toxicity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 4-methoxy-N,N-Dimethylcathinone (hydrochloride). For instance, the compound’s solubility can be affected by the pH of the environment, which can influence its absorption and distribution . .

Biochemical Analysis

Biochemical Properties

4-methoxy-N,N-Dimethylcathinone (hydrochloride) plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with various enzymes, proteins, and biomolecules. One of the primary interactions is with monoamine transporters, including the dopamine transporter (DAT) and serotonin transporter (SERT). The compound promotes the release of monoamines, leading to increased levels of dopamine and serotonin in the synaptic cleft . This interaction is crucial for understanding its psychoactive effects and potential therapeutic applications.

Cellular Effects

4-methoxy-N,N-Dimethylcathinone (hydrochloride) affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the activity of key signaling pathways, such as the cAMP/PKA pathway, which plays a role in regulating cellular responses to neurotransmitters . Additionally, it can impact gene expression by modulating the activity of transcription factors involved in the regulation of neurotransmitter synthesis and release .

Molecular Mechanism

The molecular mechanism of 4-methoxy-N,N-Dimethylcathinone (hydrochloride) involves its binding interactions with monoamine transporters. The compound acts as a substrate for DAT and SERT, leading to the inhibition of monoamine reuptake and subsequent increase in extracellular monoamine levels . This mechanism is similar to that of other cathinones and is responsible for its psychoactive effects. Additionally, the compound may inhibit or activate specific enzymes involved in neurotransmitter metabolism, further influencing its overall effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-methoxy-N,N-Dimethylcathinone (hydrochloride) can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under controlled conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential changes in neurotransmitter levels and cellular responses over time .

Dosage Effects in Animal Models

The effects of 4-methoxy-N,N-Dimethylcathinone (hydrochloride) vary with different dosages in animal models. At lower doses, the compound may produce mild psychoactive effects, while higher doses can lead to more pronounced behavioral changes and potential toxicity . Threshold effects have been observed, indicating that there is a specific dosage range where the compound’s effects are most significant . Toxic or adverse effects at high doses include hyperactivity, increased heart rate, and potential neurotoxicity .

Metabolic Pathways

4-methoxy-N,N-Dimethylcathinone (hydrochloride) is involved in various metabolic pathways. It undergoes phase I and phase II metabolism, including N-demethylation, reduction of the β-ketone group, and hydroxylation of the phenyl ring . These metabolic processes result in the formation of several metabolites, which can further influence the compound’s overall effects. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound .

Transport and Distribution

The transport and distribution of 4-methoxy-N,N-Dimethylcathinone (hydrochloride) within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by monoamine transporters, including DAT and SERT . This transport mechanism allows the compound to accumulate in specific tissues, such as the brain, where it exerts its psychoactive effects .

Subcellular Localization

The subcellular localization of 4-methoxy-N,N-Dimethylcathinone (hydrochloride) is influenced by its interactions with targeting signals and post-translational modifications. The compound is primarily localized in the synaptic vesicles of neurons, where it modulates neurotransmitter release . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-N,N-Dimethylcathinone (hydrochloride) typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxyphenylacetone.

    Amine Introduction: The 4-methoxyphenylacetone undergoes reductive amination with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of Hydrochloride Salt: The resulting 4-methoxy-N,N-Dimethylcathinone is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for 4-methoxy-N,N-Dimethylcathinone (hydrochloride) are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This involves the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as recrystallization .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-methoxy-N,N-Dimethylcathinone (hydrochloride) can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can lead to the formation of secondary amines or alcohols.

    Substitution: The methoxy group on the aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving electrophiles like bromine or chlorinating agents.

Major Products:

    Oxidation: Formation of 4-methoxyphenylacetone or 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxy-N,N-dimethylamphetamine.

    Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

Comparison: 4-methoxy-N,N-Dimethylcathinone (hydrochloride) is unique due to the presence of the methoxy group on the aromatic ring, which influences its pharmacological properties and metabolic pathways. Compared to 4-methyl-N,N-Dimethylcathinone (hydrochloride), the methoxy group provides different electronic and steric effects, potentially altering its interaction with biological targets. The presence of different substituents (e.g., methyl, chloro) in similar compounds can lead to variations in potency, duration of action, and metabolic stability .

Properties

IUPAC Name

2-(dimethylamino)-1-(4-methoxyphenyl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-9(13(2)3)12(14)10-5-7-11(15-4)8-6-10;/h5-9H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYJRDVVNSUBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OC)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101344446
Record name 4-Methoxy-N,N-dimethylcathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101344446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089307-23-2
Record name 4-Methoxy-N,N-dimethylcathinone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1089307232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxy-N,N-dimethylcathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101344446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHOXY-N,N-DIMETHYLCATHINONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR3CC47DAT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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